4,4,5,5-Tetramethyl-2-(2',3',4',5'-tetrahydro[2,2'-bifuran]-5-yl)-1,3,2-dioxaborolane
Description
4,4,5,5-Tetramethyl-2-(2',3',4',5'-tetrahydro[2,2'-bifuran]-5-yl)-1,3,2-dioxaborolane is a boronic ester featuring a fused bifuran moiety. Its synthesis involves lithiation of 2,2'-bifuran with n-BuLi at −78°C, followed by reaction with 2-isopropoxypinacolborolane to yield the target compound . The bifuran group imparts unique electronic and steric properties due to its oxygen-rich heteroaromatic structure, making it valuable in cross-coupling reactions and materials science.
Properties
Molecular Formula |
C14H21BO4 |
|---|---|
Molecular Weight |
264.13 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[5-(oxolan-2-yl)furan-2-yl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H21BO4/c1-13(2)14(3,4)19-15(18-13)12-8-7-11(17-12)10-6-5-9-16-10/h7-8,10H,5-6,9H2,1-4H3 |
InChI Key |
SEMQSAPIFJJCMP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)C3CCCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-2-(2’,3’,4’,5’-tetrahydro[2,2’-bifuran]-5-yl)-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronate ester with a tetrahydrofuran derivative. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to facilitate the formation of the carbon-boron bond .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 4,4,5,5-Tetramethyl-2-(2’,3’,4’,5’-tetrahydro[2,2’-bifuran]-5-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron moiety to a borohydride.
Substitution: The boron atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Boronic acids or borate esters.
Reduction: Borohydrides.
Substitution: Various substituted boron compounds depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
This compound is primarily utilized as a versatile building block in organic synthesis. It plays a crucial role in the formation of carbon-carbon bonds through cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction is essential for synthesizing complex organic molecules.
Case Study: Cross-Coupling Reactions
In a study examining various boron-containing compounds for their efficacy in cross-coupling reactions, 4,4,5,5-Tetramethyl-2-(2',3',4',5'-tetrahydro[2,2'-bifuran]-5-yl)-1,3,2-dioxaborolane demonstrated significant reactivity under palladium-catalyzed conditions. The compound facilitated the formation of biaryl compounds with high yields and selectivity.
Medicinal Chemistry
The compound has potential applications in drug development due to its ability to interact with biological molecules. Its unique structure allows for modifications that can enhance the biological activity of drug candidates.
Case Study: Boron-Containing Drugs
Research has shown that incorporating boron into drug molecules can improve their pharmacological properties. For instance, derivatives of this compound have been explored for their anticancer activity by targeting specific enzymes involved in tumor progression.
Materials Science
In materials science, 4,4,5,5-Tetramethyl-2-(2',3',4',5'-tetrahydro[2,2'-bifuran]-5-yl)-1,3,2-dioxaborolane is used in the synthesis of advanced materials such as polymers and coatings. Its boron content enhances thermal stability and mechanical properties.
Data Table: Properties of Boron-Containing Polymers
| Property | Value |
|---|---|
| Thermal Stability | Improved |
| Mechanical Strength | Enhanced |
| Electrical Conductivity | Increased |
Environmental Chemistry
This compound is also applied in the development of environmentally friendly solvents and reagents. Its use helps reduce the ecological footprint of chemical processes.
Case Study: Green Chemistry Initiatives
In a project aimed at developing sustainable chemical processes, researchers utilized 4,4,5,5-Tetramethyl-2-(2',3',4',5'-tetrahydro[2,2'-bifuran]-5-yl)-1,3,2-dioxaborolane as a key reagent to create biodegradable solvents that minimize harmful emissions during synthesis.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(2’,3’,4’,5’-tetrahydro[2,2’-bifuran]-5-yl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom can coordinate with electron-rich species, facilitating reactions such as cross-coupling and substitution. The molecular targets and pathways involved depend on the specific application, whether in organic synthesis or biological systems .
Comparison with Similar Compounds
Structural Diversity and Substituent Effects
The compound’s bifuran substituent distinguishes it from other 1,3,2-dioxaborolane derivatives:
- Aryl-Substituted Analogs: 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Features an electron-donating methoxy group, synthesized via Pd-catalyzed cross-coupling of 1-bromo-4-methoxybenzene with B₂pin₂ (83% yield) .
- Aliphatic-Substituted Analogs :
- Bulkier Aromatic Systems :
Spectroscopic and Stability Profiles
- ¹H NMR :
- Stability : Nitro-substituted analogs may exhibit lower hydrolytic stability due to electron-withdrawing effects, while methoxy-substituted derivatives are more stable .
Biological Activity
4,4,5,5-Tetramethyl-2-(2',3',4',5'-tetrahydro[2,2'-bifuran]-5-yl)-1,3,2-dioxaborolane (CAS No. 454482-11-2) is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure includes a dioxaborolane ring fused with a tetrahydrofuran moiety. The molecular formula is C₁₂H₁₈BNO₂ with a molecular weight of 223.12 g/mol. Its unique structural features contribute to its reactivity and biological interactions.
Biological Activity Overview
Research into the biological activity of this compound indicates several key areas of interest:
- Anticancer Properties : Preliminary studies suggest that derivatives of dioxaborolanes exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to 4,4,5,5-tetramethyl-2-(2',3',4',5'-tetrahydro[2,2'-bifuran]-5-yl)-1,3,2-dioxaborolane have shown promise in inhibiting cell proliferation in leukemia models .
- Mechanism of Action : The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the boron atom plays a crucial role in the interaction with biological targets such as proteins involved in cell signaling pathways .
- Selectivity and Potency : The selectivity of this compound for specific biological targets is an area of ongoing research. Initial findings indicate that it may selectively inhibit certain pathways associated with cancer cell growth while sparing normal cells from toxicity .
In Vitro Studies
Several studies have been conducted to evaluate the effectiveness of 4,4,5,5-tetramethyl-2-(2',3',4',5'-tetrahydro[2,2'-bifuran]-5-yl)-1,3,2-dioxaborolane in vitro:
- Cell Line Testing : In assays using the MV4;11 and MOLM-13 acute leukemia cell lines, compounds related to this dioxaborolane demonstrated significant inhibitory effects on cell proliferation with IC₅₀ values in the nanomolar range .
| Compound | Cell Line | IC₅₀ (nM) |
|---|---|---|
| Example A | MV4;11 | 6.6 |
| Example B | MOLM-13 | 65 |
In Vivo Studies
While in vitro results are promising, in vivo studies are crucial for understanding the pharmacokinetics and therapeutic potential of this compound:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4,4,5,5-tetramethyl-2-(2',3',4',5'-tetrahydro[2,2'-bifuran]-5-yl)-1,3,2-dioxaborolane, and how can purity be ensured?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling or direct borylation of pre-functionalized tetrahydrofuran derivatives. Key steps include:
- Substrate Preparation : Start with halogenated tetrahydrobifuran derivatives (e.g., brominated analogs) to enable cross-coupling.
- Borylation : React with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) under inert conditions .
- Purification : Use column chromatography with hexane/ethyl acetate gradients, followed by recrystallization from ethanol to achieve >95% purity. Monitor purity via ¹H/¹³C NMR and HPLC-MS .
Q. How can spectroscopic techniques (NMR, IR, X-ray) be applied to characterize this compound?
- Methodological Answer :
- ¹¹B NMR : Look for a peak near δ 30–35 ppm, characteristic of boronate esters .
- ¹H NMR : Identify the tetrahydrobifuran protons (δ 1.8–2.5 ppm for methyl groups; δ 4.0–5.0 ppm for oxygenated CH₂/CH groups) .
- X-ray Crystallography : Resolve the dioxaborolane ring geometry and confirm the bifuran substituent’s conformation. Use CCDC databases (e.g., CCDC 1828960) for comparative structural analysis .
Q. What are the stability considerations for this compound under ambient and reaction conditions?
- Methodological Answer :
- Moisture Sensitivity : Store under argon at –20°C to prevent hydrolysis of the boronate ester. Use Schlenk techniques for handling .
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~150°C. Avoid prolonged heating above 100°C in synthetic workflows .
Advanced Research Questions
Q. How can competing reaction pathways (e.g., protodeboronation vs. cross-coupling) be minimized during its use in Suzuki-Miyaura reactions?
- Methodological Answer :
- Catalyst Screening : Use Pd(OAc)₂ with SPhos ligand to suppress protodeboronation. Optimize base (e.g., K₃PO₄) and solvent (toluene/water biphasic systems) .
- Kinetic Studies : Monitor reaction progress via in situ ¹H NMR to identify intermediates. Adjust stoichiometry (1.2 eq. boronate ester to aryl halide) to favor cross-coupling .
Q. What mechanistic insights explain contradictory reactivity trends in electron-deficient vs. electron-rich aryl partners?
- Methodological Answer :
- DFT Calculations : Model the transition state to reveal steric effects from the tetramethyl dioxaborolane group, which hinder coupling with bulky substrates.
- Hammett Studies : Correlate substituent σ values with reaction rates. Electron-deficient partners exhibit faster oxidative addition but slower transmetallation due to boronate Lewis acidity .
Q. How can conflicting crystallographic data on dioxaborolane ring puckering be resolved?
- Methodological Answer :
- Conformational Analysis : Compare X-ray structures (e.g., CCDC 1828960) with computational models (DFT). Note that crystal packing forces (e.g., C–H⋯O interactions) may distort the ring geometry .
- Variable-Temperature XRD : Collect data at 100–300 K to assess thermal motion effects on ring puckering .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
